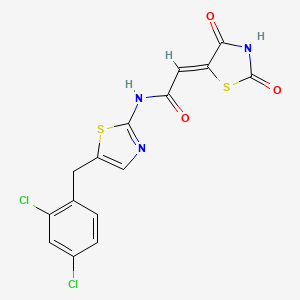

(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

説明

The compound is a thiazole-thiazolidinedione hybrid with a Z-configuration at the exocyclic double bond of the thiazolidinedione moiety. Its structure features:

- A thiazole ring substituted at position 5 with a 2,4-dichlorobenzyl group.

- A thiazolidinedione (2,4-dioxothiazolidine) scaffold linked via an acetamide bridge.

特性

IUPAC Name |

(2Z)-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3O3S2/c16-8-2-1-7(10(17)4-8)3-9-6-18-14(24-9)19-12(21)5-11-13(22)20-15(23)25-11/h1-2,4-6H,3H2,(H,18,19,21)(H,20,22,23)/b11-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCJVNVCYYHWGB-WZUFQYTHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 2,4-dioxothiazolidine moiety enhances its pharmacological profile. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound in focus has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that it interacts with cellular pathways involved in apoptosis and autophagy, leading to increased cell death in malignant cells .

Table 1: Cell Line Sensitivity to this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 12.5 | Induction of apoptosis |

| HeLa (cervical) | 10.0 | Inhibition of cell proliferation |

| A549 (lung) | 15.0 | Autophagy induction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its thiazole structure contributes to its ability to disrupt bacterial cell walls and inhibit growth .

Table 2: Antimicrobial Efficacy of the Compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, hindering their proliferation.

- Antimicrobial Mechanism : The thiazole ring interacts with bacterial enzymes essential for cell wall synthesis, effectively inhibiting their growth.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against a panel of cancer cell lines and reported promising results indicating its potential as a lead compound for further development .

Another investigation focused on its antimicrobial properties revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent .

科学的研究の応用

Biological Activities

The thiazolidinedione scaffold is recognized for its various biological activities, including:

- Antidiabetic Properties : Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. The compound may exhibit similar effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and lipid homeostasis .

- Antimicrobial Activity : Research indicates that thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains. The specific compound may inhibit the growth of pathogens by disrupting their cellular processes . For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Some studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .

Therapeutic Applications

Given its biological activities, (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide holds promise in various therapeutic areas:

Table 1: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Antidiabetic | Enhances insulin sensitivity; potential treatment for type 2 diabetes mellitus. |

| Antimicrobial | Exhibits activity against bacterial and fungal pathogens; useful in infectious disease management. |

| Anticancer | Induces apoptosis in cancer cells; potential use in oncology. |

| Anti-inflammatory | May reduce inflammation; useful in treating inflammatory diseases. |

| Antioxidant | Scavenges reactive oxygen species; could aid in oxidative stress-related conditions. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidinedione derivatives similar to this compound:

- A study demonstrated that certain thiazolidinedione derivatives improved glycemic control in diabetic models by enhancing insulin sensitivity .

- Another research effort showcased the antimicrobial properties of thiazolidinediones against common pathogens, indicating their potential as alternative treatments for resistant infections .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinedione Moieties

Compound 71/72 [(Z)-3-allyl-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione]

- Key differences : Replaces the thiazole ring with a pyrazole moiety and lacks the dichlorobenzyl substituent.

- Activity : Exhibited moderate anti-inflammatory activity (IC₅₀ ~25–40 µM) against COX-2, comparable to Celecoxib .

Compound 73 [(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]

- Key differences: Features a phenoxy linker instead of a thiazole ring and a 3-fluorophenyl substituent.

- Activity : Superior anti-inflammatory activity (IC₅₀ ~12 µM) compared to Indomethacin (IC₅₀ ~18 µM) .

- SAR Insight : The fluorophenyl group enhances electron-withdrawing effects, improving target binding affinity .

Compound from [2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide]

- Key differences : Substituted with 4-chlorobenzylidene (vs. 2,4-dichlorobenzyl) and 2-chlorobenzyl on the thiazole.

- Molecular Mass : 504.400 g/mol (vs. ~506 g/mol for the target compound).

- SAR Insight : The ortho-chloro substituent in the benzyl group may sterically hinder binding to hydrophobic enzyme pockets compared to the para -position in the target compound .

Analogues with Modified Thiazole/Thiadiazole Moieties

Compound from [(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide]

- Key differences : Incorporates a thiocyanate -substituted benzothiazole instead of dichlorobenzyl-thiazole.

- Activity : Demonstrated broad-spectrum antimicrobial activity (MIC ~2–8 µg/mL against S. aureus and E. coli) but showed cytotoxicity (CC₅₀ <10 µM for MT-4 cells) .

- SAR Insight : The thiocyanate group introduces polarizability, enhancing antimicrobial activity but increasing cytotoxicity .

Compound 5d [2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one]

Analogues with Varied Substituents on the Benzyl Group

Compound from [2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide]

- Key differences : Replaces chlorine with a methoxy group and introduces a thiadiazole ring.

- Activity: Not explicitly reported, but methoxy groups generally reduce cytotoxicity compared to halogens .

- SAR Insight : Electron-donating methoxy substituents may decrease electrophilicity, reducing reactive metabolite formation .

Comparative Data Table

Key Research Findings and Trends

Anti-inflammatory Activity : Thiazolidinedione hybrids with electron-withdrawing groups (e.g., Cl, F) on aromatic rings show enhanced COX-2 inhibition .

Antimicrobial vs. Cytotoxicity Trade-off : Thiocyanate and halogenated derivatives (e.g., ) exhibit potent antimicrobial activity but higher cytotoxicity due to reactive metabolite formation .

Conformational Rigidity : Spiro systems (e.g., Compound 5d) improve selectivity by restricting molecular flexibility .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide?

Answer: The compound is synthesized via multi-step condensation reactions. Key steps include:

- Thiazole formation : Reacting 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride in dioxane/triethylamine to form intermediates (e.g., N-(5-(R-benzyl)thiazol-2-yl)-2-chloroacetamide) .

- Thiazolidinedione coupling : Reacting the intermediate with 2,4-thiazolidinedione derivatives. Potassium carbonate in DMF or acetone is used as a base, with reflux conditions (3–5 h) to facilitate nucleophilic substitution .

- Z-configuration control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding and confirmed via NMR (e.g., NOESY for spatial proximity of protons) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : and NMR identify substituent environments (e.g., thiazole C-H at δ 7.1–7.5 ppm, thiazolidinedione carbonyls at δ 165–170 ppm) .

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 445.9 for 4-chlorobenzylidene derivatives) and purity (>95% via reverse-phase HPLC) .

- IR spectroscopy : Detect carbonyl stretches (1660–1690 cm) and NH vibrations (3040–3200 cm) .

Advanced Research Questions

Q. How can researchers evaluate the anticancer potential of this compound?

Answer:

- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., IC values for compounds like GB30–GB34 in ).

- Molecular docking : Predict binding to targets like histone deacetylases (HDAC4) or PFOR enzymes. For example, docking studies reveal interactions between the thiazolidinedione moiety and catalytic zinc ions in HDAC4 .

- Apoptosis assays : Measure caspase-3 activation or Annexin V staining to assess mechanism .

Q. What structural modifications enhance anti-inflammatory or anticancer activity?

Answer:

Q. How do solvent and catalyst choices impact synthesis yields?

Answer:

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Q. What computational methods predict binding interactions with target enzymes?

Answer:

- Molecular docking (AutoDock/Vina) : Simulate binding to HDAC4 or COX-2 using crystal structures (PDB: 4CBT for HDAC4) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges

Q. How can overlapping NMR signals be resolved for precise structural assignment?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。